molecular formula C12H18N2O5 B2895468 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2490432-82-9

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2895468
CAS No.: 2490432-82-9
M. Wt: 270.285
InChI Key: LHXXRVVUXALESD-UHFFFAOYSA-N
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Description

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a complex organic compound with a unique structure that includes an oxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis process. The reaction conditions often involve the use of organic solvents such as toluene or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to its combination of an oxazole ring and a Boc-protected amine. This structure provides specific chemical properties and reactivity that are valuable in various research applications.

Properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6-8(10(15)16)18-9(13-6)7(2)14-11(17)19-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXRVVUXALESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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